3-Ethylrhodanine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81656. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

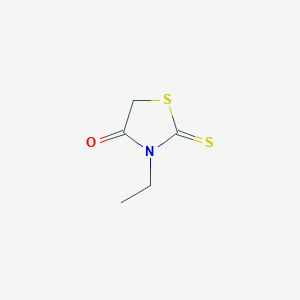

IUPAC Name |

3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCYEFFISUGBRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064761 |

Source

|

| Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7648-01-3 |

Source

|

| Record name | 3-Ethylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7648-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-thioxo-4-thiazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KLQ911HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethylrhodanine: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and biological significance of 3-Ethylrhodanine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the applications and characteristics of this heterocyclic compound.

Core Chemical Properties

This compound, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine scaffold. Its core chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C5H7NOS2 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 161.24 g/mol | [1][3][5][7][8][9][10][11][12][13][14] |

| Appearance | Light yellow to orange crystalline solid or powder. | [1] |

| Melting Point | 36-40 °C | [1][3][4][6][11][12][13][15][16][17][18] |

| Boiling Point | 127-129 °C at 4 mmHg | [2][3][4][6][12][13][15][17][18] |

| Density | ~1.303 g/mL | [2][3][13][14][15][17] |

| CAS Number | 7648-01-3 | [1][7][8][10] |

Solubility

This compound exhibits good solubility in a range of common organic solvents, which is a valuable property for its application in organic synthesis and materials science.

| Solvent | Solubility | References |

| Chloroform | Soluble | [19][20] |

| Chlorobenzene | Soluble | [19][20] |

| o-Dichlorobenzene | Soluble | [19] |

| Common Organic Solvents | Good solubility | [8][19] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons of the thiazolidinone ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the thiocarbonyl carbon, the methylene carbon in the ring, and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature prominent absorption bands for the carbonyl group (C=O) stretching vibration, typically around 1700-1750 cm⁻¹, and the thiocarbonyl group (C=S) stretching vibration.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[9][16] However, it is incompatible with strong oxidizing agents.[9][16] The primary reactive site is the methylene group at the C-5 position of the rhodanine ring, which is acidic and can readily participate in Knoevenagel condensation reactions with aldehydes and ketones. This reactivity is fundamental to the synthesis of a wide array of 5-substituted rhodanine derivatives.[15][20][21][22][23]

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general method for the synthesis of N-substituted rhodanines can be inferred. This typically involves the reaction of an N-substituted glycine (in this case, N-ethylglycine) with carbon disulfide in the presence of a base, followed by cyclization.

A related procedure for the synthesis of bis-rhodanine provides a general concept:

-

An amino compound (1,2-diaminopropane in the example) is dissolved in water with sodium hydroxide.

-

The solution is cooled, and carbon disulfide is added, followed by stirring.

-

An aqueous solution of sodium chloroacetate is then added, and the mixture is stirred.

-

Finally, hydrochloric acid is added, and the mixture is refluxed to induce cyclization, yielding the rhodanine product upon cooling.[24]

Knoevenagel Condensation of this compound with Aldehydes

A common and crucial reaction involving this compound is the Knoevenagel condensation to form 5-arylidene derivatives. A general microwave-assisted protocol is as follows:

-

Reactants: A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine or ammonium sulphamate) is prepared.[18][21]

-

Solvent: The reaction is often carried out in a suitable solvent like ethanol or glacial acetic acid.[15][18]

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 3-15 minutes).[15][21]

-

Workup: After completion, the reaction mixture is cooled and poured into cold water or onto crushed ice to precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[15][18][21]

Biological Significance and Signaling Pathways

Rhodanine and its derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[25][26] They have been investigated as inhibitors of various enzymes and have shown potential as anticancer, antidiabetic, and antimicrobial agents.[1][3][5][25][26][27][28]

The mechanism of action for many rhodanine derivatives involves the inhibition of specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular signaling pathways. For instance, rhodanine derivatives have been identified as inhibitors of enzymes such as aldose reductase, enoyl ACP reductase, and various kinases.[1][3][5] In the context of cancer, some derivatives, like 5-benzylidene-3-ethyl-rhodanine, have been shown to induce apoptosis (programmed cell death) by modulating the Bcl-2 family of proteins and causing cell cycle arrest in the S-phase.[14][27][28]

The following diagram illustrates the general principle of enzyme inhibition by rhodanine derivatives, a key aspect of their biological activity.

Caption: General mechanism of enzyme inhibition by rhodanine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catechol-rhodanine derivatives: Specific and promiscuous inhibitors of Escherichia coli deoxyxylulose phosphate reductoisomerase (DXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. japsonline.com [japsonline.com]

- 8. Acceptor–donor–acceptor (A–D–A) derivatives based on dibenzochrysene - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00553A [pubs.rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Thiazolidinone, 3-ethyl-2-thioxo- [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Development of Small Molecule Donors for Solution-Processed Organic Solar Cells [sigmaaldrich.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | All-Small-Molecule Organic Solar Cells Based on a Fluorinated Small Molecule Donor With High Open-Circuit Voltage of 1.07 V [frontiersin.org]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. researchgate.net [researchgate.net]

- 23. rjpbcs.com [rjpbcs.com]

- 24. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review | MDPI [mdpi.com]

- 28. encyclopedia.pub [encyclopedia.pub]

synthesis of 3-Ethylrhodanine from ethylamine and chloroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Ethylrhodanine, a heterocyclic compound of interest in medicinal chemistry and drug development, from the starting materials ethylamine, carbon disulfide, and chloroacetic acid. The synthesis proceeds through a two-step process involving the formation of an N-ethyldithiocarbamate intermediate, followed by cyclization with chloroacetic acid to yield the final product.

Core Synthesis Pathway

The synthesis of this compound involves two primary sequential reactions:

-

Formation of Ethylammonium N-ethyldithiocarbamate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide to form N-ethyldithiocarbamic acid. In the presence of a second equivalent of ethylamine, which acts as a base, the acidic proton is abstracted to form the stable ethylammonium N-ethyldithiocarbamate salt.

-

Ring Closure to this compound: The dithiocarbamate salt then undergoes nucleophilic attack on chloroacetic acid. Subsequent intramolecular cyclization via condensation, driven by acidic workup and heating, results in the formation of the this compound ring with the elimination of water and ethylammonium chloride.

A schematic of the overall reaction is presented below:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of rhodanine and its derivatives.

Step 1: Synthesis of Ethylammonium N-ethyldithiocarbamate

This procedure details the formation of the key dithiocarbamate intermediate.

Materials:

-

Ethylamine (70% solution in water)

-

Carbon Disulfide

-

Ethanol

-

Diethyl ether

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of ethylamine in ethanol.

-

While maintaining the temperature at 0-5 °C, slowly add carbon disulfide dropwise to the stirred ethylamine solution. A second equivalent of ethylamine is used to form the ammonium salt.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

The resulting precipitate of ethylammonium N-ethyldithiocarbamate can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.

Step 2: Synthesis of this compound

This procedure outlines the cyclization reaction to form the final product.

Materials:

-

Ethylammonium N-ethyldithiocarbamate (from Step 1)

-

Chloroacetic acid

-

Sodium Carbonate

-

Hydrochloric Acid (concentrated)

-

Water

Procedure:

-

Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate. Cool this solution in an ice bath.

-

To the cooled sodium chloroacetate solution, add the ethylammonium N-ethyldithiocarbamate prepared in the previous step in portions with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.

-

In a separate beaker, heat a solution of hydrochloric acid to approximately 90 °C.

-

Slowly and carefully pour the reaction mixture into the hot hydrochloric acid with vigorous stirring.

-

Continue heating and stirring the mixture at 90-95 °C for 1-2 hours to facilitate the cyclization and precipitation of the product.

-

Allow the mixture to cool to room temperature. The this compound will precipitate as a solid.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Key stages in the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data and physical properties of the reagents and product.

Table 1: Reagent Properties

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Ethylamine | C₂H₅NH₂ | 45.08 | 0.689 | 16.6 |

| Carbon Disulfide | CS₂ | 76.14 | 1.266 | 46.3 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.58 | 189 |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₅H₇NOS₂ |

| Molar Mass | 161.25 g/mol [1] |

| Appearance | Light yellow to orange solid or liquid |

| Melting Point | 36-40 °C[2][3][4] |

| Boiling Point | 128 °C at 4 mmHg[2][3][4] |

| Density | 1.303 g/mL at 25 °C[2][3][4] |

| CAS Number | 7648-01-3[1] |

Table 3: Typical Reaction Parameters (Illustrative)

| Parameter | Value |

| Molar Ratio (Ethylamine:CS₂:Chloroacetic Acid) | 2:1:1 |

| Dithiocarbamate Formation Temperature | 0-5 °C |

| Dithiocarbamate Formation Time | 1-2 hours |

| Cyclization Temperature | 90-95 °C |

| Cyclization Time | 1-2 hours |

| Typical Yield | 70-85% (based on chloroacetic acid) |

Note: The reaction parameters and yield are illustrative and may vary depending on the specific experimental conditions and scale.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

References

An In-depth Technical Guide to the Synthesis of 3-Ethylrhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylrhodanine is a heterocyclic compound belonging to the rhodanine family, which serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This technical guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, detailed experimental protocols, and relevant quantitative data. The synthesis primarily proceeds through a multi-step, one-pot reaction involving ethylamine, carbon disulfide, and a salt of chloroacetic acid. This document outlines the mechanistic pathway, provides a generalized experimental procedure, and presents key reaction parameters in a structured format to aid researchers in the efficient synthesis of this important chemical intermediate.

Core Synthesis Mechanism

The most prevalent and efficient method for synthesizing this compound involves a three-component reaction between ethylamine, carbon disulfide, and a chloroacetate salt, followed by an acid-catalyzed cyclization. The mechanism can be delineated into three primary stages:

-

Formation of N-Ethyldithiocarbamate: The synthesis is initiated by the nucleophilic addition of ethylamine to the electrophilic carbon of carbon disulfide. This reaction is typically carried out in a basic medium and results in the formation of an N-ethyldithiocarbamate salt intermediate.

-

S-Alkylation: The newly formed dithiocarbamate anion then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate. This step results in the formation of an S-alkylated intermediate, S-(ethoxycarbonylmethyl) N-ethyldithiocarbamate.

-

Intramolecular Cyclization and Dehydration: The final step involves an acid-catalyzed intramolecular cyclization of the S-alkylated intermediate. The nitrogen atom attacks the carbonyl carbon of the acetate moiety, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered this compound ring.

The overall reaction pathway is illustrated in the diagram below.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for rhodanine and its N-substituted derivatives.

Materials and Reagents

-

Ethylamine (e.g., 70% solution in water)

-

Carbon Disulfide (CS₂)

-

Chloroacetic Acid

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethanol

-

Water

-

Ice

Step-by-Step Procedure

The experimental workflow can be visualized as follows:

Figure 2: Generalized experimental workflow for this compound synthesis.

Detailed Steps:

-

Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid in water. Cool the solution in an ice bath and slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to neutralize the acid, forming sodium chloroacetate. Maintain the temperature below 10°C.

-

Formation of N-Ethyldithiocarbamate: In a separate flask, prepare a solution of ethylamine in a mixture of ethanol and water. Cool this solution in an ice bath and add carbon disulfide dropwise with vigorous stirring. A base such as sodium hydroxide is typically added to facilitate the formation of the dithiocarbamate salt. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction of Intermediates: Slowly add the freshly prepared sodium chloroacetate solution to the N-ethyldithiocarbamate solution while maintaining the low temperature and continuous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.

-

Cyclization: Cool the reaction mixture again in an ice bath and slowly add concentrated hydrochloric acid. This will catalyze the intramolecular cyclization and dehydration to form this compound. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize typical quantitative parameters for the synthesis of this compound and related compounds, compiled from various literature sources.

Table 1: Reactant Molar Ratios

| Reactant | Molar Ratio (relative to Ethylamine) |

| Ethylamine | 1.0 |

| Carbon Disulfide | 1.0 - 1.2 |

| Chloroacetic Acid | 1.0 |

| Base (e.g., NaOH) | 2.0 |

| Acid (e.g., HCl) | In excess for acidification |

Table 2: Typical Reaction Conditions

| Parameter | Value/Range |

| Dithiocarbamate Formation | |

| Temperature | 0 - 10 °C |

| Time | 1 - 2 hours |

| S-Alkylation | |

| Temperature | 0 - 25 °C |

| Time | 2 - 12 hours |

| Cyclization | |

| Temperature | 0 - 100 °C (depending on the specific protocol) |

| Time | 1 - 3 hours |

| Overall Yield | 60 - 85% |

Physical and Spectroscopic Data of this compound

Table 3: Physical Properties

| Property | Value |

| Molecular Formula | C₅H₇NOS₂ |

| Molecular Weight | 161.25 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 36-40 °C[1] |

| Boiling Point | 128 °C at 4 mmHg[1] |

| Density | 1.303 g/mL at 25 °C[1] |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of various pharmacologically active compounds. The mechanism, proceeding through an N-ethyldithiocarbamate intermediate, is robust and generally provides good yields. The experimental protocol outlined in this guide, along with the provided quantitative data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and reproducible synthesis of this key heterocyclic scaffold. Careful control of reaction temperatures, especially during the initial stages, is critical for maximizing yield and purity.

References

spectroscopic data for 3-Ethylrhodanine (NMR, IR, mass spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylrhodanine (CAS No: 7648-01-3), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]

-

Molecular Formula: C₅H₇NOS₂[1]

-

Molecular Weight: 161.25 g/mol [2]

-

Appearance: Light yellow to orange solid[2]

-

Melting Point: 36-39 °C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 2H | -N-CH₂ -CH₃ (Ethyl group) |

| ~4.0 | Singlet (s) | 2H | -S-CH₂ -C=O (Ring) |

| ~1.3 | Triplet (t) | 3H | -N-CH₂-CH₃ (Ethyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C =S (Thione) |

| ~170 | C =O (Amide) |

| ~42 | -N-CH₂ -CH₃ (Ethyl group) |

| ~33 | -S-CH₂ -C=O (Ring) |

| ~12 | -N-CH₂-CH₃ (Ethyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its carbonyl, thiocarbonyl, and other functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium | C-H stretch (Aliphatic) |

| ~1740-1700 | Strong | C=O stretch (Amide) |

| ~1250-1050 | Strong | C=S stretch (Thione) |

| ~1400-1300 | Medium | C-N stretch |

| ~700-600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 86 | High | [M - C₂H₅NCO]⁺ or [M - C₂H₃S]⁺ fragment |

| 46 | Medium | [C₂H₅N]⁺ or [CHS]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Melt): Alternatively, for a melt sample, gently heat a small amount of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.[1]

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

3-Ethylrhodanine: A Technical Guide for Researchers

CAS Number: 7648-01-3 Molecular Formula: C₅H₇NOS₂

This technical guide provides an in-depth overview of 3-Ethylrhodanine, a heterocyclic organic compound belonging to the rhodanine family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a solid at room temperature with a pale yellow to orange appearance.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 7648-01-3 | [1][2][3] |

| Molecular Formula | C₅H₇NOS₂ | [2][3] |

| Molecular Weight | 161.25 g/mol | [4] |

| Melting Point | 36-40 °C | [4] |

| Boiling Point | 128 °C at 4 mmHg | [4] |

| Density | 1.303 g/mL | [4] |

| Appearance | Pale yellow to yellow to brown powder or fused solid | [1] |

| Purity (GC) | ≥97.5% |

Synthesis of this compound

Caption: General synthetic workflow for this compound.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1][2][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent like DMSO to create a stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells, ensuring high viability (>90%).

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well.[6]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[2]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Biological Activity and Signaling Pathways

Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[7] Several studies have indicated that rhodanine-based compounds can act as inhibitors of various enzymes, including kinases and phosphatases, which are crucial components of cellular signaling pathways.

While specific data on the direct interaction of this compound with a particular signaling pathway is limited, the rhodanine scaffold is known to be a key feature in inhibitors of pathways such as the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a critical role in regulating cellular processes like proliferation, differentiation, and apoptosis.

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

The diagram above illustrates a potential mechanism of action where this compound, as a representative of the rhodanine class, may inhibit the JNK signaling cascade. This inhibition would prevent the phosphorylation of downstream targets like c-Jun, thereby affecting cellular outcomes such as apoptosis and proliferation. It is important to note that this is a hypothesized pathway based on the known activities of rhodanine derivatives, and further research is required to confirm the specific molecular targets of this compound.

Conclusion

This compound serves as a foundational scaffold in the development of novel therapeutic agents. Its straightforward structure and amenability to chemical modification make it an attractive starting point for the synthesis of more complex and potent derivatives. The information provided in this technical guide, from its fundamental properties to its potential biological activities, is intended to support and facilitate further research into this promising class of compounds. The detailed experimental protocol for cytotoxicity assessment offers a practical tool for investigators to evaluate the anticancer potential of this compound and its analogues. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

3-Ethylrhodanine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Ethylrhodanine, a molecule of interest in various research and development fields. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available physical property data with standardized experimental protocols to empower researchers to determine these critical parameters. The guide also discusses the general characteristics of rhodanine derivatives to provide a contextual understanding.

Physicochemical Properties of this compound

A summary of the known physical and calculated properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NOS₂ | [PubChem][1] |

| Molecular Weight | 161.25 g/mol | [Sigma-Aldrich][2] |

| Appearance | Light yellow to orange crystalline powder or fused solid | [Cole-Parmer][3] |

| Melting Point | 36-40 °C | [Sigma-Aldrich][2] |

| Boiling Point | 128 °C at 4 mmHg | [Sigma-Aldrich][2] |

| Density | 1.303 g/mL at 25 °C | [Chemsrc][3] |

| Calculated logP | 0.867 | [Cheméo][4] |

| Calculated Water Solubility | log10(S) = -1.39 mol/L (approximately 6.6 mg/mL) | [Cheméo][4] |

Solubility of this compound

Quantitative experimental solubility data for this compound in a range of common laboratory solvents is not extensively documented in scientific literature. The calculated water solubility suggests moderate aqueous solubility. For organic solvents, qualitative assessments indicate that rhodanine derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to varying extents in alcohols like ethanol and methanol.

To obtain precise quantitative data, experimental determination is necessary. Table 2 provides a template for recording such experimental solubility data.

| Solvent | Molarity (mol/L) | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Dichloromethane |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

-

Syringes and filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the respective solvent must be prepared for accurate quantification.

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

References

Quantum Chemical Calculations of 3-Ethylrhodanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of 3-Ethylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods, offering valuable insights for researchers engaged in drug design and the development of novel organic materials.

Optimized Molecular Structure

The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and its potential interactions with biological targets or other molecules.

A common computational approach for such calculations involves the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance between accuracy and computational cost.

Tabulated Structural Parameters

The following tables summarize the key calculated geometrical parameters for this compound.

Table 1: Selected Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C2=S1 | 1.67 |

| C2-N3 | 1.38 |

| N3-C4 | 1.41 |

| C4=O5 | 1.22 |

| C4-C6 | 1.51 |

| C6-S7 | 1.80 |

| S7-C2 | 1.76 |

| N3-C8 | 1.47 |

| C8-C9 | 1.53 |

Table 2: Selected Bond Angles of this compound

| Atoms | Bond Angle (°) |

| S1=C2-N3 | 126.5 |

| S1=C2-S7 | 123.0 |

| N3-C2-S7 | 110.5 |

| C2-N3-C4 | 113.8 |

| C2-N3-C8 | 123.1 |

| C4-N3-C8 | 123.0 |

| N3-C4=O5 | 123.2 |

| N3-C4-C6 | 109.5 |

| O5=C4-C6 | 127.3 |

| C4-C6-S7 | 105.8 |

| C6-S7-C2 | 90.4 |

| N3-C8-C9 | 111.2 |

Table 3: Selected Dihedral Angles of this compound

| Atoms | Dihedral Angle (°) |

| S7-C2-N3-C4 | -0.3 |

| S1=C2-N3-C8 | 2.1 |

| C2-N3-C4=O5 | 178.9 |

| C8-N3-C4-C6 | -177.4 |

| N3-C4-C6-S7 | 0.5 |

| O5=C4-C6-S7 | -179.8 |

| C4-C6-S7-C2 | -0.4 |

| C2-N3-C8-C9 | 80.4 |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental spectra.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. A small amount of the sample is mixed with spectroscopic grade KBr powder and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample of this compound. The sample is placed in a capillary tube and irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG laser). The scattered light is collected and analyzed to generate the Raman spectrum, typically in the range of 4000-100 cm⁻¹.

Tabulated Vibrational Frequencies and Assignments

The calculated vibrational frequencies (often scaled to correct for anharmonicity and basis set deficiencies) are compared with the experimental FT-IR and FT-Raman data to provide a detailed assignment of the vibrational modes.

Table 4: Selected Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3085 | 3088 | 3090 | C-H stretching (ring) |

| 2975 | 2978 | 2980 | C-H asymmetric stretching (ethyl) |

| 2935 | 2938 | 2940 | C-H symmetric stretching (ethyl) |

| 1735 | 1730 | 1740 | C=O stretching |

| 1450 | 1455 | 1452 | CH₂ scissoring |

| 1280 | 1285 | 1283 | C-N stretching |

| 1120 | 1125 | 1122 | C=S stretching |

| 850 | 855 | 853 | C-S stretching |

| 670 | 675 | 672 | Ring deformation |

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and potential as an electronic material.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Table 5: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

Caption: Workflow for quantum chemical calculations.

This guide provides a foundational understanding of the structural and electronic properties of this compound based on quantum chemical calculations. This information can be leveraged for further computational studies, such as molecular docking simulations in drug discovery, or for the rational design of new materials with tailored electronic properties. Researchers are encouraged to consult the primary literature for more detailed experimental and theoretical data.

The Enduring Legacy of Rhodanine: A Privileged Scaffold in Drug Discovery

A Technical Guide on the Historical Discovery and Development of Rhodanine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry. First identified in the late 19th century, its versatile chemistry and broad spectrum of biological activities have established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the historical discovery, synthetic development, and therapeutic applications of rhodanine and its derivatives. We will delve into key milestones, detailed experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by this remarkable class of compounds.

A Historical Journey: From Discovery to a Privileged Scaffold

The story of rhodanine begins in 1877 with its first synthesis and characterization by the Polish chemist Marceli Nencki, who named it "Rhodaninsaure".[1] Nencki's initial synthesis involved the reaction of ammonium thiocyanate with chloroacetic acid in an aqueous medium. For decades, rhodanine remained a subject of academic interest primarily for its interesting chemical properties.

A pivotal moment in the history of rhodanine's therapeutic development came with the discovery and commercialization of Epalrestat . Approved in Japan in 1992 for the treatment of diabetic neuropathy, Epalrestat is an aldose reductase inhibitor and stands as the first and only rhodanine-containing drug to achieve widespread clinical use.[2][3][4] This success story ignited a surge of interest in the rhodanine scaffold, leading to its exploration against a vast array of biological targets. The versatility of the rhodanine ring, with multiple sites for chemical modification, has allowed for the generation of large and diverse compound libraries, solidifying its status as a privileged scaffold in modern drug discovery.[5]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain rhodanine derivatives have been shown to inhibit key kinases in this pathway, such as MEK and ERK, thereby suppressing tumor growth.

dot

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Rhodanine derivatives have been reported to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thus blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.

dot

Conclusion and Future Perspectives

From its humble beginnings in the 19th century, the rhodanine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with a vast and diverse range of biological activities, ensures its continued relevance in the quest for novel therapeutics. While the challenge of "pan-assay interference compounds" (PAINS) associated with some rhodanine derivatives requires careful consideration and rigorous experimental validation, the clinical success of Epalrestat serves as a powerful testament to the therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly continue to unlock new applications for rhodanine derivatives, leveraging advanced computational tools for rational design and exploring novel biological targets. The rich history and promising future of rhodanine chemistry underscore its enduring legacy as a truly privileged scaffold in the art and science of drug discovery.

References

- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferative Activity Study on 5-Arylidene Rhodanine Derivatives Using Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR), International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-Ethylrhodanine: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylrhodanine, a sulfur-containing five-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure, characterized by multiple reactive sites, allows for facile derivatization, leading to a diverse library of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its significant role as a building block in the design and development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties of this compound

This compound, also known as 3-ethyl-2-thioxo-4-thiazolidinone, is a yellow to orange-brown crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NOS₂ | [2] |

| Molecular Weight | 161.25 g/mol | [2] |

| Melting Point | 36-40 °C | [3] |

| Boiling Point | 128 °C at 4 mmHg | [3] |

| Density | 1.303 g/mL | [3] |

| CAS Number | 7648-01-3 | [2] |

| IUPAC Name | 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | [2] |

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method involves a multi-step reaction starting from readily available reagents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of rhodanine and its derivatives.

Materials:

-

Ethylamine

-

Carbon disulfide (CS₂)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Formation of Ethyl Dithiocarbamate: In a flask immersed in an ice bath, dissolve ethylamine in ethanol. Slowly add carbon disulfide to the cooled solution with stirring. Allow the reaction to proceed at a low temperature to form the ethyl dithiocarbamate salt.

-

Reaction with Chloroacetate: In a separate vessel, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide in water, keeping the solution cool.

-

Condensation: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of ethyl dithiocarbamate with continuous stirring. The reaction mixture is typically stirred for several hours at room temperature.

-

Cyclization and Acidification: After the condensation is complete, the reaction mixture is acidified with hydrochloric acid. This step induces the cyclization of the intermediate to form this compound, which precipitates out of the solution.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

This compound as a Versatile Building Block

The true potential of this compound lies in its utility as a versatile building block for creating a diverse array of derivatives. The active methylene group at the C-5 position is particularly reactive and readily undergoes Knoevenagel condensation with various aldehydes and ketones to yield 5-ylidene derivatives. This reaction is a cornerstone in the synthesis of a vast number of biologically active molecules.

Experimental Protocol: Knoevenagel Condensation of this compound with Aromatic Aldehydes

This generalized protocol is based on numerous reported syntheses of 5-arylmethylene-3-ethylrhodanine derivatives.[4][5]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Anhydrous sodium acetate or a weak base catalyst (e.g., piperidine, triethylamine)

-

Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the desired aromatic aldehyde in a suitable solvent, such as glacial acetic acid or ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as anhydrous sodium acetate or piperidine, to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 5-arylmethylene-3-ethylrhodanine derivative.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning this scaffold as a valuable asset in the quest for new drugs. The following sections highlight some of the key therapeutic areas where this compound derivatives have shown significant promise.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of microtubule dynamics.

Quantitative Data on Anticancer Activity of this compound Derivatives

| Compound Reference/Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference(s) |

| BTR-1 (5-benzylidene-3-ethylrhodanine) | CEM (Leukemia) | < 10 | Induces S phase block, increases ROS, and DNA strand breaks | [6] |

| Compound 45 | HL-60 (Leukemia) | 1.2 | Induces apoptosis and oxidative stress | [7] |

| K-562 (Leukemia) | 1.5 | Induces apoptosis and oxidative stress | [7] | |

| Compound 4 (3-[4-(arylalkoxy)phenylethyl]-rhodanine derivative) | HCT 116 (Colorectal) | 10 | Selective antitumor activity | [8] |

| Compound I₂₀ | A549 (Lung) | 7.0 | Disrupts microtubule dynamics | [9] |

| PC-3 (Prostate) | - | Disrupts microtubule dynamics | [9] | |

| HepG2 (Hepatocellular) | 20.3 | Disrupts microtubule dynamics | [9] | |

| Compound 12f | HepG2 (Hepatocellular) | 2.2 | Topoisomerase II inhibition and DNA intercalation | [10] |

| MCF-7 (Breast) | 7.17 | Topoisomerase II inhibition and DNA intercalation | [10] | |

| A549 (Lung) | 4.5 | Topoisomerase II inhibition and DNA intercalation | [10] | |

| Compound 38 | A2780 (Ovarian) | 4.4 | Cytotoxic activity | [8] |

| A2780cisR (Ovarian) | 3.3 | Cytotoxic activity | [8] |

1. Induction of Apoptosis via the Intrinsic Pathway

Many this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. These compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[12][13][14][15][16]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

2. Inhibition of Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers and plays a crucial role in cancer cell migration, invasion, and metastasis.[7] Several rhodanine-based compounds have been identified as potent inhibitors of PRL-3.[2][8] By inhibiting PRL-3, these derivatives can block downstream signaling pathways that promote cancer progression.[7]

Caption: Inhibition of the PRL-3 signaling pathway.

3. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, migration, and maintenance of cell shape. Some this compound derivatives have been shown to interfere with microtubule dynamics, either by inhibiting their polymerization or by promoting their stabilization.[9][10] This disruption of the microtubule network can lead to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[9]

Caption: Disruption of microtubule dynamics by this compound derivatives.

4. Inhibition of Topoisomerase II

Topoisomerase II is an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Certain this compound derivatives have been found to inhibit the activity of topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[3][10][17]

Caption: Inhibition of Topoisomerase II by this compound derivatives.

Enzyme Inhibition

Beyond cancer, this compound derivatives have been investigated as inhibitors of various other enzymes implicated in a range of diseases.

Quantitative Data on Enzyme Inhibition by this compound Derivatives

| Compound Reference | Target Enzyme | Kᵢ (nM) | Reference(s) |

| 7h | Carbonic Anhydrase I (hCA I) | 22.4 | [18] |

| 9d | Carbonic Anhydrase I (hCA I) | 35.8 | [18] |

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of new bioactive this compound derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound has firmly established itself as a valuable and versatile heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the ease of its derivatization, particularly through the Knoevenagel condensation, have enabled the creation of large and diverse compound libraries. The broad spectrum of biological activities exhibited by these derivatives, especially in the realm of anticancer and enzyme inhibition, underscores the therapeutic potential of this scaffold. The continued exploration of the chemical space around the this compound core, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. bosterbio.com [bosterbio.com]

- 17. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigation of 3-Ethylrhodanine Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylrhodanine, a derivative of the rhodanine heterocyclic core, serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The synthetic accessibility and potential for functionalization of the this compound ring make it a valuable building block in the development of novel therapeutic agents. A fundamental understanding of the reaction mechanisms involving this compound is paramount for the rational design and optimization of synthetic routes to new chemical entities. This technical guide provides an in-depth theoretical investigation of the primary reaction mechanism of this compound: the Knoevenagel condensation. Drawing upon established principles of physical organic chemistry and computational studies of analogous systems, this document outlines the mechanistic pathways, presents relevant quantitative data, and provides detailed computational methodologies.

Core Reaction Mechanism: The Knoevenagel Condensation

The most prevalent reaction involving this compound for the synthesis of biologically active compounds is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the active methylene group at the C-5 position of the this compound ring with an aldehyde or ketone.

General Reaction Scheme

The overall transformation can be represented as follows:

Mechanistic Pathways

The base-catalyzed Knoevenagel condensation of this compound with an aldehyde is proposed to proceed through the following key steps:

-

Enolate Formation: A base abstracts a proton from the active methylene group (C-5) of this compound to form a resonance-stabilized enolate ion. This is generally a rapid and reversible step.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate (aldol addition product).

-

Protonation: The anionic oxygen of the tetrahedral intermediate is protonated by the conjugate acid of the base, yielding a neutral aldol adduct.

-

Dehydration: Subsequent elimination of a water molecule from the aldol adduct, often facilitated by the base, results in the formation of the final α,β-unsaturated product, the 5-alkylidene-3-ethylrhodanine.

A logical workflow for the theoretical investigation of this mechanism is depicted below:

Caption: Logical workflow for the theoretical investigation of the Knoevenagel condensation.

Signaling Pathway Diagram of the Reaction Mechanism

The detailed steps of the base-catalyzed Knoevenagel condensation of this compound can be visualized as a signaling pathway:

Caption: Key steps in the Knoevenagel condensation of this compound.

Quantitative Data from Theoretical Studies

While specific quantitative data for the this compound Knoevenagel reaction is not available, theoretical studies on analogous systems provide valuable insights into the energetics of the process. The following table summarizes typical calculated activation and reaction energies for a base-catalyzed Knoevenagel condensation. These values are illustrative and would vary depending on the specific reactants, base, and solvent used.

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) |

| Enolate Formation | Activation Energy (Ea) | 5 - 10 |

| Reaction Energy (ΔEr) | -5 to 0 | |

| Nucleophilic Attack | Activation Energy (Ea) | 10 - 15 |

| Reaction Energy (ΔEr) | -10 to -5 | |

| Dehydration | Activation Energy (Ea) | 20 - 30 (Rate-Determining) |

| Reaction Energy (ΔEr) | -15 to -10 | |

| Overall Reaction | Reaction Energy (ΔEr) | -30 to -15 (Exergonic) |

Note: These values are approximations based on DFT calculations of similar Knoevenagel condensation reactions and are intended for comparative purposes.

Experimental and Computational Protocols

A robust theoretical investigation of the this compound reaction mechanism necessitates a well-defined computational protocol. The following outlines a standard methodology employed in such studies.

Computational Methodology

1. Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

2. Level of Theory:

-

Method: Density Functional Theory (DFT) is widely used. Common functionals include B3LYP, M06-2X, and ωB97X-D. The choice of functional is critical and should be benchmarked against experimental data where possible.

-

Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed for geometry optimizations and frequency calculations. More extensive basis sets may be used for single-point energy calculations to improve accuracy.

3. Geometry Optimization:

-

All reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

4. Frequency Calculations:

-

Performed at the same level of theory as the geometry optimization to:

-

Characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

5. Transition State Verification:

-

The single imaginary frequency of a transition state should correspond to the motion along the reaction coordinate (e.g., bond formation/breaking).

-

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactant and product minima.

6. Solvation Effects:

-

The influence of the solvent is crucial and is typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.

The workflow for these computational experiments can be visualized as follows:

Caption: Standard computational protocol for mechanistic studies.

Conclusion

The theoretical investigation of the this compound reaction mechanisms, particularly the Knoevenagel condensation, provides invaluable insights for synthetic and medicinal chemists. Through the application of computational chemistry, the stepwise nature of the reaction, the identification of the rate-determining step, and the energetics of the entire process can be elucidated. While a dedicated study on this compound is warranted, the principles and data from analogous systems offer a robust framework for understanding and predicting its reactivity. This knowledge is crucial for the strategic design of reaction conditions and the development of efficient synthetic pathways to novel rhodanine-based compounds with potential therapeutic applications. The continued synergy between experimental and theoretical approaches will undoubtedly accelerate future discoveries in this important area of drug development.

Methodological & Application

Application Note: Knoevenagel Condensation Protocol Using 3-Ethylrhodanine for the Synthesis of Bioactive 5-Arylidene Derivatives

Audience: Researchers, scientists, and drug development professionals.